2-Ethoxy-3-(pyrrolidine-1-carbonyl)aniline
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Overview
Description
2-Ethoxy-3-(pyrrolidine-1-carbonyl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety, with an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(pyrrolidine-1-carbonyl)aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as proline derivatives, through chloroacetylation followed by amidation.
Attachment of the Pyrrolidine Ring to Aniline: The pyrrolidine ring is then attached to the aniline moiety through a carbonylation reaction, where the carbonyl group acts as a linker.
Introduction of the Ethoxy Group: The ethoxy group is introduced at the 2-position of the aniline ring through an electrophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-(pyrrolidine-1-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethoxy-3-(pyrrolidine-1-carbonyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-(pyrrolidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique stereochemistry and electronic properties . The ethoxy group may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with 2-Ethoxy-3-(pyrrolidine-1-carbonyl)aniline.
Aniline Derivatives: Other aniline derivatives with different substituents at the 2-position can be compared to highlight the unique properties of the ethoxy group.
Uniqueness
This compound is unique due to the combination of its pyrrolidine ring and ethoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(3-amino-2-ethoxyphenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-10(6-5-7-11(12)14)13(16)15-8-3-4-9-15/h5-7H,2-4,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOMOVMCQFAVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1N)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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